(±)16-HDHA

描述

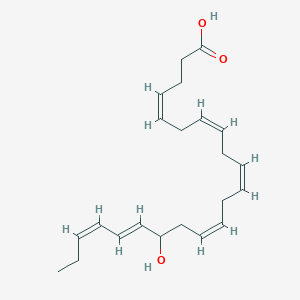

Structure

3D Structure

属性

分子式 |

C22H32O3 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC 名称 |

(4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+ |

InChI 键 |

CSXQXWHAGLIFIH-VUARBJEWSA-N |

SMILES |

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |

手性 SMILES |

CC/C=C\C=C\C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

规范 SMILES |

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |

产品来源 |

United States |

Biosynthesis and Enzymatic Pathways of ± 16 Hdha

Precursor Substrates and Initial Oxygenation Steps in (±)16-HDHA Formation

The primary precursor substrate for the formation of this compound is docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) with 22 carbons and six double bonds caymanchem.comnih.govmdpi.com. DHA can be obtained from the diet or synthesized endogenously from alpha-linolenic acid nih.govwikipedia.org.

The initial step in the enzymatic biosynthesis of oxygenated DHA metabolites, including potential precursors to 16-HDHA, typically involves the introduction of a hydroperoxy group by dioxygenase enzymes like lipoxygenases or cyclooxygenases, or hydroxylation by cytochrome P450 enzymes mdpi.combiorxiv.org. Non-enzymatic pathways involve the direct reaction of DHA with reactive oxygen species, leading to the formation of hydroperoxides biorxiv.orgnih.gov. The position of the initial oxygenation on the DHA molecule dictates the subsequent metabolic fate and the specific hydroxy fatty acid isomers produced. For 16-HDHA, oxygenation occurs at or near the carbon 16 position of the DHA backbone.

Involvement of Specific Cytochrome P450 (CYP) Enzymes in this compound Production

Cytochrome P450 (CYP) enzymes are known to metabolize fatty acids, including PUFAs like DHA, through various mechanisms such as hydroxylation and epoxidation wikipedia.org. While CYP enzymes are implicated in the metabolism of DHA to various products, including epoxydocosapentaenoic acids (EDPs) and dihydroxy-DHA isomers, direct evidence specifically linking particular CYP isoforms to the sole production of this compound is less extensively documented compared to other DHA metabolites wikipedia.orgnih.gov. However, studies investigating the formation of dihydroxy-DHA isomers, such as 14,21-diHDHA, have indicated that CYP enzymes can act on monohydroxy-DHA intermediates, including 14-HDHA, to introduce a second hydroxyl group nih.gov. This suggests a potential role for CYPs in further metabolizing monohydroxy-DHAs, though their direct contribution to the initial 16-hydroxylation yielding this compound requires further specific investigation. DHA oxidation by rat liver microsomes, which contain CYP enzymes, has been shown to produce various oxygenated products caymanchem.com.

Contribution of Lipoxygenase (LOX) Isoforms (e.g., ALOX12, ALOX15) to this compound Biosynthesis

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regioselective oxygenation of polyunsaturated fatty acids biorxiv.orggenecards.orgpeerj.com. Specific LOX isoforms, such as ALOX12 (platelet-type 12-LOX) and ALOX15 (leukocyte-type 12/15-LOX), are known to metabolize DHA genecards.orgmdpi.comnih.govwikipedia.org.

While ALOX12 and ALOX15 are primarily recognized for producing other DHA metabolites like 17-hydroperoxy-DHA (which is a precursor to D-series resolvins) and 14-hydroperoxy-DHA (a precursor to maresins), some research suggests they might contribute to the formation of other hydroxylated DHA species wikipedia.orggoogle.comcaymanchem.comreactome.org. For instance, ALOX12 has been reported to metabolize lesser amounts of DHA to secondary products, potentially including hydroperoxy-DHA isomers at positions other than the primary sites wikipedia.org. Human platelets, which contain 12-LOX, have been shown to produce various hydroxydocosahexaenoic acid (HDHE) isomers from DHA, although 14-HDHE and 11-HDHE were reported as major isomers in one study nih.gov. The precise contribution of ALOX12 and ALOX15 specifically to the formation of the 16-hydroxy position of this compound, as opposed to other positions, requires more focused investigation.

Non-Enzymatic Autoxidation Pathways Leading to this compound Isomers

Non-enzymatic autoxidation is a significant pathway for the formation of this compound, particularly in vitro caymanchem.comsapphirebioscience.commedchemexpress.comnordicbiosite.comglpbio.comglpbio.com. This process is initiated by reactive oxygen species (ROS) and involves a free radical chain reaction biorxiv.orgnih.govoclc.org. DHA, with its multiple double bonds and bis-allylic hydrogens, is particularly susceptible to autoxidation nih.govtandfonline.com.

Autoxidation of DHA can lead to the formation of a mixture of hydroperoxy-DHA isomers, which are then reduced to the corresponding hydroxy-DHA isomers, including this compound caymanchem.combiorxiv.orgglpbio.comglpbio.com. Studies have shown that autoxidation of DHA in vitro produces multiple isomers of hydroxydocosahexaenoate caymanchem.commedchemexpress.comnordicbiosite.com. Analysis of DHA autoxidation products has identified 16-hydroperoxide (16-MHP) and 20-hydroperoxide (20-MHP) as significant isomers formed by hydrogen abstraction at the C-18 position, which subsequently yield 16-HDHA and 20-HDHA upon reduction tandfonline.comjst.go.jp. The non-enzymatic nature of this process often results in the formation of racemic mixtures of hydroxy fatty acids biorxiv.orgglpbio.comglpbio.com.

Data from studies on DHA autoxidation highlight the presence of 16-HDHA among the resulting monohydroperoxide (MHP) isomers. The positional distribution of these isomers can vary, but 16-MHP (leading to 16-HDHA) is consistently observed.

Here is a representative example of positional isomer distribution observed during DHA autoxidation:

| Positional Isomer (MHP) | Corresponding Hydroxy Fatty Acid | Approximate % of Total MHPs (Example Data) |

| 16-MHP + 20-MHP | 16-HDHA + 20-HDHA | 46.5% tandfonline.com |

| 4-MHP + 8-MHP | 4-HDHA + 8-HDHA | 38.5% tandfonline.com |

| 10-MHP + 14-MHP | 10-HDHA + 14-HDHA | 15.1% tandfonline.com |

| 20-MHPO | 20-HDHA | ~20% (main constituent in some studies) jst.go.jp |

| 16-MHPO | 16-HDHA | Present among isomers jst.go.jp |

Note: The percentages can vary depending on the specific experimental conditions and method of analysis.

Stereochemical Aspects of this compound Formation and Isomeric Purity Considerations

The designation "this compound" indicates that the compound is a racemic mixture, containing both the (R) and (S) stereoisomers at the hydroxylated carbon (C-16). Enzymatic oxygenation by lipoxygenases is typically stereoselective, yielding predominantly one enantiomer (e.g., (S)-hydroperoxy fatty acids) biorxiv.orgcaymanchem.com. However, non-enzymatic autoxidation pathways are generally non-stereoselective, leading to the formation of racemic mixtures biorxiv.orgrsc.org.

Since this compound is described as an autoxidation product of DHA, its racemic nature is consistent with a non-enzymatic origin caymanchem.comsapphirebioscience.commedchemexpress.comnordicbiosite.comglpbio.comglpbio.com. While enzymatic pathways involving CYPs or potentially LOXs could theoretically produce stereospecific 16-HDHA, the common representation as (±) suggests that non-enzymatic formation is a significant, if not primary, source of the racemic mixture. Studies analyzing the stereochemistry of hydroxylated docosahexaenoates produced by enzymatic and non-enzymatic means confirm the stereoselective nature of enzymatic reactions and the non-stereoselective nature of autoxidation nordicbiosite.com.

Subcellular Localization of Enzymes Involved in this compound Biosynthesis

The subcellular localization of the enzymes involved in DHA metabolism provides insight into where the biosynthesis of oxygenated products like 16-HDHA might occur.

Lipoxygenases, such as ALOX12 and ALOX15, are found in various cellular compartments depending on the cell type and activation state. For example, 5-LOX translocates to the nuclear membrane upon cell activation reactome.org. While the specific localization of enzymes directly responsible for enzymatic 16-hydroxylation of DHA is not as clearly defined as for other LOX products, the presence of DHA in cellular membranes, particularly in the brain and retina, suggests that enzymes acting on this substrate would be localized appropriately to access it caymanchem.comnih.govmdpi.com.

Cytochrome P450 enzymes involved in fatty acid metabolism are primarily localized in the endoplasmic reticulum and mitochondria nih.gov. Studies using rat liver, brain, and intestinal microsomes (which contain ER-localized enzymes, including CYPs) have shown the production of this compound from DHA incubations, suggesting a potential role for microsomal enzymes in its formation caymanchem.comsapphirebioscience.com.

Non-enzymatic autoxidation can occur wherever DHA is present and exposed to oxidative stress, including cellular membranes nih.govtandfonline.com.

Based on the available information, potential subcellular locations involved in this compound formation pathways include:

| Pathway Type | Involved Enzymes/Processes | Primary Subcellular Localization(s) |

| Enzymatic (Potential) | Lipoxygenases (e.g., ALOX12, ALOX15) | Cytosol, Nuclear membrane (variable) |

| Enzymatic (Potential) | Cytochrome P450 enzymes | Endoplasmic Reticulum, Mitochondria |

| Non-Enzymatic Autoxidation | Reactive Oxygen Species, Free Radical Chemistry | Cellular Membranes, Lipid Droplets |

It is important to note that while enzymatic pathways can produce specific hydroxy-DHA isomers, the racemic nature of this compound strongly points to a significant contribution from non-enzymatic autoxidation, which can occur in lipid-rich cellular environments.

Metabolism and Catabolism of ± 16 Hdha

Enzymatic Pathways Involved in the Further Derivatization or Inactivation of (±)16-HDHA

This compound can undergo further enzymatic processing. While specific enzymes acting directly on this compound are not extensively detailed in the provided search results, related hydroxydocosahexaenoic acids (HDHAs) are known to be substrates for enzymes involved in lipid metabolism.

DHA itself is metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, yielding various oxidized products, including different HDHA isomers. researchgate.netresearchgate.net For instance, COX-2 can oxidize DHA to 13-HDHA. reactome.org LOX enzymes, such as 12-LOX and 5-LOX, are involved in the formation of other HDHA isomers like 14(S)-H(p)DoHE, 11(S)-HDoHE, 4S-HDoHE, and 7(S)-HDoHE from DHA. plos.org CYP450 enzymes also contribute to the production of HDHAs, including 21- and 22-HDoHE, and various epoxides. researchgate.netplos.orgnih.gov

Given that this compound is a hydroxy fatty acid, it is plausible that similar enzyme systems or downstream metabolic enzymes could be involved in its further transformation or inactivation, potentially through oxidation, reduction, conjugation, or incorporation into complex lipids.

Identification and Characterization of Downstream Metabolites of this compound

The direct downstream metabolites specifically of this compound are not explicitly identified in the search results. However, studies on the metabolism of DHA and other HDHA isomers provide insight into potential metabolic fates.

HDHA isomers, including 16-HDHA, have been detected in various tissues like rat liver, brain, and intestinal microsomes, as well as in rat plasma and brain samples. caymanchem.complos.org In mouse organs, 16-HDHA has been identified as one of the prevalent HDHAs, particularly in the colon and heart. mdpi.comnih.gov

While 17-HDHA and 14-HDHA are known precursors for specialized pro-resolving mediators (SPMs) like resolvins and protectins mdpi.comnih.govfrontiersin.org, the role of 16-HDHA as a direct precursor to specific SPMs is not highlighted in the provided information. However, the broad range of DHA-derived metabolites, including various HDHA isomers, epoxides, and diols, suggests that this compound could potentially be further metabolized into other oxidized lipids or incorporated into more complex lipid structures. researchgate.netfrontiersin.orgwikipedia.orgmdpi.com

Role of Beta-Oxidation in the Degradation of this compound

Beta-oxidation is a primary pathway for the catabolism of fatty acids. Peroxisomal beta-oxidation is particularly important for the breakdown of very-long-chain fatty acids and is also involved in the synthesis of DHA through a retroconversion pathway. arvojournals.org

While the direct beta-oxidation of this compound is not specifically detailed, studies on DHA metabolism indicate that beta-oxidation plays a role in the chain shortening of DHA. The Sprecher pathway, involving peroxisomal beta-oxidation, is implicated in the retroconversion of longer-chain polyunsaturated fatty acids to DHA. wikipedia.orgarvojournals.org Additionally, peroxisomal beta-oxidation is involved in the breakdown of DHA itself and very-long-chain polyunsaturated fatty acids. arvojournals.org

Recent research has also identified atypical acyl-CoA dehydrogenases, ACAD10 and ACAD11, that are involved in the catabolism of 4-hydroxy acids, including 4-HDHA, suggesting specific pathways for the degradation of hydroxylated fatty acids. biorxiv.org Given the structural similarity, it is plausible that this compound could also undergo beta-oxidation, potentially involving specific enzymes capable of handling the hydroxyl group, although this requires further investigation.

Impact of Other Metabolic Enzymes on this compound Turnover

Beyond the enzymes directly involved in oxidation and potential beta-oxidation, other metabolic enzymes could influence this compound turnover. Enzymes involved in the esterification and de-esterification of fatty acids could affect the availability of free this compound by incorporating it into or releasing it from complex lipids like phospholipids (B1166683) and triglycerides. DHA, the precursor of this compound, is primarily incorporated into phospholipids, particularly in the brain and retina. wikipedia.orgnih.gov The turnover of PUFAs in membrane phospholipids is mediated by phospholipases A2 (PLA2) and acyl-CoA acyltransferases. nih.gov These enzymes could potentially handle this compound as well, influencing its cellular concentration and metabolic flux.

Non-enzymatic oxidation, particularly through reactions with reactive oxygen species (ROS), also contributes to the formation of HDHA isomers, including this compound. researchgate.netplos.org This process can occur spontaneously and is influenced by the cellular redox environment.

Excretion and Elimination Routes of this compound and its Metabolites

Information specifically on the excretion and elimination routes of this compound is limited in the provided search results. However, fatty acid metabolites and their derivatives are generally eliminated through various routes, including urinary and fecal excretion.

Studies on the metabolism of related compounds, such as dehydroepiandrosterone-sulfate (DHA-S), have shown that hydroxylated metabolites can be excreted in urine. psu.edu While this compound is a fatty acid metabolite and not a steroid, this suggests that hydroxylation can precede urinary excretion for some lipid-related molecules.

Further metabolic transformations of this compound, such as conjugation with glucuronic acid or sulfates, could facilitate its excretion. Beta-oxidation, if it leads to shorter, more water-soluble metabolites, would also promote elimination. The specific routes and the extent to which this compound and its metabolites are excreted require dedicated studies.

Molecular Targets and Intracellular Signaling Mechanisms of ± 16 Hdha

Investigation of G Protein-Coupled Receptor (GPCR) Interactions and Activation Profiles

Docosahexaenoic acid (DHA) and its metabolites are known to interact with and modulate the activity of various G Protein-Coupled Receptors (GPCRs). nih.govresearchgate.netox.ac.ukmdpi.com GPCRs are a large family of membrane proteins that play crucial roles in transducing extracellular signals into intracellular responses. mdpi.comacs.org Studies have shown that DHA-containing lipids can influence GPCR function, potentially by altering membrane fluidity and flexibility, or through more specific interactions with the receptor protein itself. nih.govnih.govox.ac.ukresearchgate.netmdpi.com For instance, DHA has been shown to enhance the function of rhodopsin, a prototypical class A GPCR, and studies suggest favorable interactions between DHA and other GPCRs like the adenosine (B11128) A2A receptor and dopamine (B1211576) D2 receptor. nih.govresearchgate.net

While the interaction of (±)16-HDHA with specific GPCRs has not been explicitly detailed in the provided search results, it is plausible that, as a hydroxylated derivative of DHA, it may also engage with certain GPCRs. The precise binding affinity and activation profile of this compound for any given GPCR would require specific investigation. The structural differences between this compound and DHA, particularly the presence of the hydroxyl group, could lead to distinct binding characteristics and functional outcomes compared to the parent fatty acid.

Identification of Novel Receptor Ligands or Binding Partners for this compound

The identification of specific receptor ligands or binding partners for this compound is an area requiring further research. While DHA and other oxygenated fatty acids are known to act as ligands for various receptors, including nuclear receptors and potentially some GPCRs, the specific molecules that this compound directly interacts with as a ligand have not been clearly elucidated in the provided information. tocris.combohrium.comguidetopharmacology.org

Research into other hydroxylated fatty acids, such as 7(S)-HDHA, has successfully identified them as high-affinity ligands for specific nuclear receptors like PPARα. bohrium.com This suggests that other hydroxylated forms of DHA, including this compound, could also serve as ligands for known or novel receptors. Future studies employing techniques such as affinity purification coupled with mass spectrometry could potentially identify direct binding partners for this compound.

Modulation of Nuclear Receptors by this compound (e.g., PPARs, RORα, SREBP)

Nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Retinoid X Receptors (RXRs), and Sterol Regulatory Element-Binding Proteins (SREBPs), are ligand-activated transcription factors that regulate diverse biological processes, including lipid metabolism and inflammation. frontiersin.orgijbs.comnih.govoup.comnih.gov DHA is known to modulate the activity of several nuclear receptors, notably acting as an agonist for Retinoid X Receptors (RXRs) and influencing PPARs. tocris.comoup.comnih.govguidetopharmacology.org PPARs, particularly PPARα, are key regulators of lipid metabolism and have been identified as targets for fatty acids. nih.govoup.comnih.gov

While DHA's interactions with PPARs and RXRs are established, the specific effects of this compound on these or other nuclear receptors like RORα or SREBP have not been detailed in the provided search results. Given that other hydroxylated DHA metabolites can act as high-affinity PPARα ligands bohrium.com, it is plausible that this compound may also interact with PPARs or other nuclear receptors, thereby influencing gene expression related to lipid metabolism, inflammation, or other cellular processes. Further research is needed to determine the extent and nature of this compound's modulation of nuclear receptors.

Elucidation of Intracellular Signaling Cascades Influenced by this compound (e.g., MAPK, Akt, NF-κB, PKA, CREB)

DHA and its metabolites have been shown to influence various intracellular signaling cascades, including pathways involving MAPK, Akt, NF-κB, PKA, and CREB. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com These pathways are central to numerous cellular functions, including cell survival, growth, differentiation, and inflammatory responses. nih.govfrontiersin.orgmdpi.com For instance, DHA has been linked to the facilitation of Akt signaling and the modulation of PKA/CREB pathways. nih.gov Activation of GPCRs can also trigger various downstream signaling cascades, such as those involving Akt, NF-κB, ERK1/2 (a type of MAPK), cAMP, PKA, and CREB. mdpi.com The NF-κB pathway, in particular, is a key regulator of inflammatory gene expression and can be influenced by various factors, including signaling downstream of certain receptors. frontiersin.org

Specific information on how this compound directly influences these precise signaling cascades is not available in the provided search results. However, if this compound is found to interact with GPCRs or nuclear receptors as discussed above, it would be expected to consequently impact these downstream signaling pathways. For example, interaction with certain GPCRs could lead to changes in cAMP levels and subsequent activation of PKA and CREB. nih.govmdpi.com Similarly, modulation of nuclear receptors could affect the expression of genes encoding components of these signaling pathways or their downstream targets. nih.gov

Regulation of Gene Expression and Transcriptional Networks by this compound

Fatty acids, including DHA, are known to regulate gene expression by interacting with transcription factors, particularly nuclear receptors like PPARs and RXRs. ocl-journal.orgmdpi.comnih.gov These interactions can lead to the activation or repression of genes involved in various metabolic pathways, inflammatory responses, and other cellular processes. frontiersin.orgembopress.orgijbs.comnih.govnih.gov DHA has been shown to have both general effects on gene expression shared with other polyunsaturated fatty acids and unique effects. nih.gov Studies have investigated the impact of DHA supplementation on global gene expression profiles, identifying changes in genes related to inflammation regulation and neurodegeneration. semanticscholar.org

While the influence of DHA on gene expression is well-documented, the specific effects of this compound on transcriptional networks have not been detailed in the provided search results. Given its relationship to DHA and its potential interaction with nuclear receptors, it is plausible that this compound could also modulate gene expression. The specific genes and pathways affected would depend on the receptors and transcription factors it interacts with. Further studies are needed to delineate the transcriptional networks regulated by this compound.

Effects of this compound on Membrane Dynamics and Protein Translocation

DHA, as a major component of cell membranes, significantly influences membrane properties such as fluidity, flexibility, and phase behavior. nih.govresearchgate.netresearchgate.net The incorporation of DHA into membrane phospholipids (B1166683) can affect the dynamics of membrane proteins, including their lateral diffusion and conformational changes. nih.govresearchgate.net This can, in turn, impact processes such as membrane fusion, fission, and the translocation of proteins to or within the membrane. nih.govresearchgate.netcornell.eduacs.org DHA-rich membrane domains have been suggested to facilitate the translocation and activation of certain kinases involved in signaling. nih.govresearchgate.net

Biological Activities and Cellular Modulations by ± 16 Hdha in in Vitro Systems

Effects on Immune Cell Function and Phenotype

The influence of (±)16-HDHA on the function and characteristics of various immune cells in culture is a key area of interest for understanding its potential role in inflammatory processes.

Current scientific literature does not provide specific in vitro data on the direct effects of this compound on macrophage polarization (the differentiation of macrophages into pro-inflammatory M1 or anti-inflammatory M2 phenotypes) or on efferocytosis (the process of clearing apoptotic cells). While studies have explored the impact of DHA and other metabolites on these processes, the specific role of this compound remains to be elucidated.

There is a lack of specific research findings detailing the in vitro effects of this compound on neutrophil infiltration, which involves the migration of neutrophils to a site of inflammation, or on the regulation of neutrophil apoptosis (programmed cell death).

Limited information is available regarding the specific modulatory effects of this compound on the production of cytokines and chemokines by immune cells in vitro. One study investigating hydroxylated docosahexaenoyl ethanolamides, derivatives of HDHAs, found that 16-HDHEA had less pronounced anti-inflammatory effects compared to its parent compound in lipopolysaccharide-stimulated macrophages, affecting the production of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) researchgate.net. However, this study did not use this compound directly. Further research is needed to determine the direct impact of this compound on the cytokine and chemokine profiles of various immune cells.

Influence on Endothelial Cell Activation and Angiogenesis

The potential effects of this compound on the function of endothelial cells, which line the interior surface of blood vessels, and on the process of angiogenesis (the formation of new blood vessels) are not well-characterized in vitro. While other DHA metabolites have been shown to influence these processes, specific studies focusing on this compound are lacking.

Modulation of Cellular Proliferation, Differentiation, and Apoptosis in Specific Cell Lines

DHA has been shown to exert significant effects on cell viability, proliferation, and apoptosis across a variety of cancer cell lines in vitro. nih.govisom.ca These effects are often dose-dependent and cell-line specific.

Inhibition of Proliferation and Cell Cycle Arrest: Research indicates that DHA can inhibit the proliferation of various cancer cells. mdpi.com For instance, in human umbilical vein endothelial cells (HUVEC) and human dermal microvascular endothelial cells (HMVEC), DHA demonstrated an antiproliferative effect. mdpi.com Studies on breast cancer cell lines, such as SKBR3, showed that DHA treatment led to a greater proportion of cells in the G1 phase of the cell cycle, indicating cell cycle arrest. mdpi.com Similarly, treating HT-29 colorectal cancer cells with DHA resulted in an increased percentage of cells in the G1 phase and a decrease in the S and G2 phases. mdpi.com This suggests that DHA can stall cancer cell progression, in part by decreasing Cyclin D levels and preventing the phosphorylation of the retinoblastoma protein (pRb). mdpi.com

Induction of Apoptosis: A primary mechanism of DHA's anticancer activity is the induction of apoptosis, or programmed cell death. nih.govisom.ca In fibroblast-like synovial cells from rheumatoid arthritis patients, DHA was found to induce caspase-dependent apoptosis. nih.gov This process involved the generation of reactive oxygen species (ROS) and the upregulation of C/EBP homologous protein (CHOP). nih.gov Studies on pancreatic carcinoma cells also confirm that DHA promotes apoptosis. nih.gov In medulloblastoma cell lines (Daoy and D283), DHA induced cell death in a dose-dependent manner. researchgate.net The apoptotic process induced by DHA is often linked to the activation of caspases, including caspase-8, and can occur as a pre-apoptotic event involving the exposure of calreticulin (B1178941) (CRT) on the cell surface, which signals an immunogenic form of cell death. nih.gov

Effects on Differentiation: The impact of DHA extends to cellular differentiation. In vitro studies on human meibomian gland epithelial cells (HMGECs) showed that DHA supplementation influenced lipid accumulation, a key aspect of their differentiation and function. nih.gov Furthermore, in endothelial cells, DHA has been observed to inhibit the differentiation and formation of tubule-like structures, a critical step in angiogenesis (the formation of new blood vessels). mdpi.com

| Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| PaCa-44 | Pancreatic Carcinoma | Induces pre-apoptotic calreticulin exposure and apoptosis. nih.gov | nih.gov |

| Daoy, D283 | Medulloblastoma | Induces dose-dependent cell death and apoptosis. researchgate.net | researchgate.net |

| U138, U87 | Glioblastoma | No significant response to DHA treatment observed. researchgate.net | researchgate.net |

| MH7A | Rheumatoid Arthritis Fibroblast-Like Synovial Cells | Induces caspase-dependent apoptosis via ROS production. nih.gov | nih.gov |

| HUVEC, HMVEC | Endothelial Cells | Inhibits proliferation, migration, and tubule formation. mdpi.com | mdpi.com |

| HT-29 | Colorectal Cancer | Induces G1 cell cycle arrest. mdpi.com | mdpi.com |

Effects on Redox Homeostasis and Antioxidant Defense Systems

DHA's role in cellular redox homeostasis is complex, exhibiting both pro-oxidant and antioxidant-promoting activities depending on the context. mdpi.com

Modulation of Reactive Oxygen Species (ROS): In many cancer cell lines, DHA's pro-apoptotic effects are mediated by an increase in intracellular ROS. nih.gov This accumulation of ROS can lead to oxidative stress, which triggers cell death pathways. nih.gov However, the relationship between DHA and oxidative stress is not straightforward. Due to its high degree of unsaturation, DHA is susceptible to oxidation, which can lead to the production of harmful byproducts. mdpi.com

Activation of Antioxidant Defenses: Paradoxically, DHA can also bolster cellular antioxidant defense systems. mdpi.com In human retinal pigment epithelial (RPE) cells under hyperglycemic conditions, DHA treatment was shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmdpi.com Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. mdpi.comnih.gov The activation of the Nrf2 signaling pathway by DHA helps to restore redox homeostasis and inhibit apoptosis in these cells. nih.gov This suggests that DHA's antioxidant machinery is activated to recover redox balance when ROS levels are high. nih.gov In 3T3-L1 pre-adipocyte cells, both EPA and DHA demonstrated the ability to reverse mitochondrial oxidative stress. nih.gov This dual role highlights DHA's capacity to modulate cellular redox status by promoting the transcriptional regulation of cellular antioxidants, often through Nrf2 activation. mdpi.com

| Cell/System | Condition | Observed Effect | Reference |

|---|---|---|---|

| ARPE-19 (Retinal Pigment Epithelial Cells) | Hyperglycemic-like conditions | Activates the Nrf2-Nqo1-HO signaling pathway to orchestrate antioxidant response and inhibit apoptosis. nih.gov | nih.gov |

| RA-FLS (Rheumatoid Arthritis Synovial Cells) | Standard culture | Induces accumulation of reactive oxygen species (ROS), leading to apoptosis. nih.gov | nih.gov |

| General In Vitro Models | Varies | Promotes transcriptional regulation of cellular antioxidants through Nrf2 activation. mdpi.com | mdpi.com |

| 3T3-L1 Pre-adipocyte Cells | Induced oxidative stress | Reversed mitochondrial oxidative stress. nih.gov | nih.gov |

Impact on Mitochondrial Function and Energy Metabolism

Mitochondria are central to cellular energy metabolism and apoptosis, and they are a key target of DHA's biological activities.

Mitochondrial-Mediated Apoptosis: DHA can induce apoptosis through mitochondrial-dependent pathways. isom.ca In breast cancer cells, co-treatment with supportive agents was shown to preserve mitochondrial membrane potential, which is often disrupted during apoptosis. mdpi.com This indicates that the integrity of the mitochondrial membrane is a critical factor in the cellular response to cytotoxic agents and that compounds like DHA can influence this process.

Regulation of Mitochondrial Homeostasis and Energy Production: L-carnitine, a compound essential for transporting fatty acids into the mitochondria for energy production, is crucial for heart and brain function and muscle movement. webmd.com DHA's influence on lipid metabolism is interconnected with mitochondrial function. mdpi.com In vitro studies have shown that DHA can preserve mitochondrial function under conditions of stress. For example, under hyperoxic stress, DHA was found to preserve the mitochondrial calcium buffering capacity, which is crucial for preventing mitochondrial damage and cell death. figshare.com Furthermore, in 3T3-L1 pre-adipocyte cells, treatment with EPA and DHA was found to upregulate the ATP synthase 6 gene, which is vital for mitochondrial energy production. nih.gov Carotenoid-lipid complexes, which can include DHA, play a role in controlling mitochondrial activation and respiration, supporting aerobic respiration and ATP synthesis at the cellular level. wikipedia.org

| System/Cell Line | Condition | Observed Effect | Reference |

|---|---|---|---|

| Isolated Mitochondria | Hyperoxic stress | Preserves mitochondrial Ca2+ buffering capacity. figshare.com | figshare.com |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Cisplatin-induced stress | Supportive agents can preserve mitochondrial membrane potential, suggesting mitochondria are a key target in cytotoxicity. mdpi.com | mdpi.com |

| 3T3-L1 Pre-adipocyte Cells | Standard culture | Upregulated the ATP synthase 6 gene, linked to energy production. nih.gov | nih.gov |

| General Cellular Models | Varies | Carotenoid-DHA complexes can support aerobic respiration and mitochondrial ATP synthesis. wikipedia.org | wikipedia.org |

Based on the available scientific literature retrieved, there is limited specific information directly pertaining to the pre-clinical investigations of the chemical compound this compound in the requested animal models of disease. The majority of research in this area focuses on Docosahexaenoic Acid (DHA) and other specific hydroxylated derivatives of DHA, such as 14-hydroxydocosahexaenoic acid (14-HDHA) and 17-hydroxydocosahexaenoic acid (17-HDHA), which are precursors to specialized pro-resolving mediators like maresins and resolvins.

While this compound has been identified as an autoxidation product of DHA and detected in biological samples like rat liver, brain, and intestinal microsomes, suggesting its presence and potential role as a marker of oxidative stress caymanchem.com, detailed studies specifically investigating its efficacy in animal models of acute and chronic inflammation, organ injury, tissue remodeling, or neurological disorders were not prominently found in the search results.

Research has extensively explored the effects of DHA and other HDHA isomers in various animal models:

Inflammation: Studies have shown that 17R-HDHA, a stereoisomer related to this compound, is a potent inhibitor of zymosan-induced peritonitis and regulates leukocyte recruitment in air pouch models rupress.org. Other DHA-derived mediators, such as resolvins and maresins (biosynthesized from precursors like 14S-HDHA), have also demonstrated potent anti-inflammatory and pro-resolving actions in models like zymosan-induced peritonitis nih.govcaymanchem.com. DHA itself has shown anti-inflammatory effects in models of airway inflammation biorxiv.orgmdpi.comnih.govfrontiersin.org and colitis nih.govcambridge.orgoncotarget.comnih.gov.

Organ Injury and Tissue Remodeling: DHA has been investigated for its role in models of liver injury and fibrosis, showing anti-fibrogenic effects and attenuation of inflammation and oxidative stress nih.govnih.govfrontiersin.orgbrudylab.netresearchgate.netnih.gov. In models of kidney injury, DHA has been shown to alleviate LPS-induced acute kidney injury by suppressing inflammation and oxidative stress researchgate.net. Adenine-induced renal injury models, which involve the deposition of 2,8-dihydroxyadenine (B126177) (2,8-DHA) crystals, are used to study kidney damage and fibrosis nih.govfrontiersin.orgmdpi.com. However, these studies focus on the effects of DHA or the pathology induced by 2,8-DHA, not the therapeutic effect of this compound.

Neurobiological Effects: DHA is well-established for its importance in brain health and has shown neuroprotective effects in various neurological disorder models, including those for Alzheimer's disease and cerebral ischemia nih.govocl-journal.orgahajournals.orgnih.govnih.govresearchgate.net. While 16-HDHA has been mentioned as a plasma oxylipin derived from DHA in studies related to Alzheimer's disease, this indicates its presence rather than its therapeutic efficacy in these models mdpi.com.

Given the current available information, a comprehensive article focusing solely on the pre-clinical investigations of this compound in the specified animal models, complete with detailed research findings and data tables, cannot be generated as requested due to the lack of specific studies on this particular compound in these contexts within the retrieved literature. The research primarily highlights the roles and effects of DHA and other structurally related lipid mediators.

Pre Clinical Investigations of ± 16 Hdha in Animal Models of Disease

Neurobiological Effects in Models of Neurological Disorders

Ischemic Stroke Models

Investigations into ischemic stroke models have included the analysis of oxylipin profiles, including (±)16-HDHA. In one study involving an ischemic stroke model, this compound was detected in the white matter wikipedia.org. While oxylipin differences have been evaluated in studies comparing individuals with ischemic stroke to controls, the specific findings for this compound's direct effect in animal stroke models were not extensively detailed in the examined literature nih.govwikipedia.org. Another study examining peripheral nerve injury, which can share some mechanistic overlaps with neurological injury in stroke, measured this compound levels in the dorsal root ganglion of mice and found them to be unaffected up to 14 days post-injury mpg.denih.gov.

Neurodegenerative Disease Progression Models

The potential link between oxylipins derived from omega-3 fatty acids and neurodegenerative diseases has been explored. This compound, as a DHA metabolite, has been mentioned in the context of potential neurodegenerative disease protection mdpi.com and in reviews discussing oxylipins in Alzheimer's Disease and Related Dementias (ADRD) nih.gov. In a review, plasma 16-HDHA showed negative correlations with Bacteroidetes, a type of gut microbiota, in the context of vascular risk factors relevant to ADRD nih.gov. This compound's detection in the white matter of an ischemic stroke model also places it in a neurologically relevant context wikipedia.org. However, detailed research findings specifically demonstrating the effect of this compound on the progression of neurodegenerative diseases in animal models were not prominently featured in the available information.

Cardiovascular Effects in Models of Cardiovascular Disease

The role of oxylipins in cardiovascular health and disease is an active area of research. This compound has been included in lipidomic analyses in models related to cardiovascular disease.

Myocardial Ischemia-Reperfusion Injury Models

This compound has been mentioned in the context of myocardial ischemia-reperfusion injury in isolated rat hearts wikipedia.org. Additionally, levels of this compound were found to be altered in plasma and erythrocytes of patients undergoing cardiopulmonary bypass, a procedure associated with myocardial ischemia-reperfusion, indicating its presence and potential involvement in this setting, although this finding is from a human study wikipedia.org. Specific detailed findings on the direct impact of this compound on injury severity or outcomes in animal models of myocardial ischemia-reperfusion were not extensively provided.

Atherosclerosis Development Models

Studies investigating atherosclerosis development in animal models have included the measurement of this compound. In a study using apolipoprotein E deficient (ApoE-/-) mice on a high-fat diet subjected to cardiac irradiation, this compound was among the oxylipins measured in the heart lipidmaps.org. However, this study reported that no differences were observed in the development of atherosclerotic lesions in the aorta between different areas of cardiac irradiation, which were correlated with measured oxylipin levels including this compound lipidmaps.org.

Immunomodulatory Properties in Systemic Autoimmune Models

The potential immunomodulatory properties of oxylipins, particularly those derived from omega-3 fatty acids, are of interest in the context of autoimmune diseases. While this compound was included in lipidomic analysis of human samples from individuals with systemic lupus erythematosus (SLE) lipidmaps.org, specific pre-clinical investigations detailing the immunomodulatory properties or effects of this compound in systemic autoimmune animal models were not extensively described in the search results. The broader context of omega-3 fatty acids and their derivatives in inflammation and autoimmune conditions like rheumatoid arthritis was mentioned mpg.denih.govresearchgate.netnih.gov, but direct evidence for this compound's role in systemic autoimmune animal models was limited.

Temporal and Spatial Dynamics of this compound Levels in vivo during Pathological States

Understanding the temporal and spatial distribution of this compound in vivo during pathological states provides insight into its potential involvement in disease processes. This compound has been detected in various tissues, including rat liver, brain, and intestinal microsomes lipidmaps.org. Studies in rats fed baked fish oil showed increased levels of 16-HDHA in liver and heart tissues compared to control groups wikipedia.org. In a mouse model of peripheral nerve injury, levels of this compound in the dorsal root ganglion were measured but remained unaffected up to 14 days following the injury mpg.denih.gov. This compound has also been detected in the colonic tissue of mice flybase.org. Furthermore, alterations in this compound levels have been observed in human plasma and erythrocytes during specific medical procedures like hemodialysis and cardiopulmonary bypass, indicating dynamic changes in its concentration during these pathological or intervention states wikipedia.orgwikidata.org.

Table 1: Levels of 16-HDHA in Rat Tissues After Dietary Intervention

| Tissue | Diet Group | 16-HDHA Level (Arbitrary Units) | Citation |

| Liver | Control | Baseline | wikipedia.org |

| Liver | Baked Fish Oil | Increased | wikipedia.org |

| Heart | Control | Baseline | wikipedia.org |

| Heart | Baked Fish Oil | Increased | wikipedia.org |

Note: The original source indicated an increase in 16-HDHA levels in liver and heart tissues of rats fed baked fish oil compared to control, but did not provide specific quantitative values in the snippet.

Table 2: Effect of Peripheral Nerve Injury on 16-HDHA Levels in Mouse Dorsal Root Ganglion

| Tissue | Condition | Time Point | 16-HDHA Level (Arbitrary Units) | Citation |

| Dorsal Root Ganglion | Peripheral Nerve Injury | Day 14 | Unaffected | mpg.denih.gov |

| Dorsal Root Ganglion | Control | - | Baseline | mpg.denih.gov |

Note: The original source reported that 16-HDHA levels were unaffected up to day 14 after peripheral nerve injury.

Advanced Analytical Methodologies for the Detection and Quantification of ± 16 Hdha in Biological Samples

Comprehensive Sample Preparation Techniques for Diverse Biological Matrices (e.g., Plasma, Tissue, Cell Culture Media)

The primary goal of sample preparation is to efficiently extract (±)16-HDHA from the biological matrix, remove interfering substances such as proteins and phospholipids (B1166683), and concentrate the analyte for instrumental analysis. The choice of method depends heavily on the matrix's complexity and the analyte's concentration. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a foundational technique that partitions lipids from the aqueous phase into an immiscible organic solvent.

Folch Method: A widely used LLE method employs a chloroform/methanol mixture. mdpi.com The sample is homogenized in the solvent, followed by the addition of water to induce phase separation. The lower organic layer, containing the lipids including this compound, is collected. mdpi.com

Bligh & Dyer Method: This is a modification of the Folch method that uses a different ratio of chloroform/methanol/water and is suitable for samples with higher water content. mdpi.com

Methyl-tert-butyl ether (MTBE) Extraction: An alternative that is gaining popularity due to the use of the less toxic solvent MTBE. nih.gov This method involves a three-phase system of MTBE, methanol, and water, which effectively extracts a broad range of lipids while separating them from other metabolites. mdpi.com

Solid-Phase Extraction (SPE): SPE is often used as a cleanup step following LLE or as a standalone extraction method. It provides excellent sample concentration and fractionation of specific lipid classes. mdpi.com For this compound, reversed-phase (e.g., C18) or specific anion exchange cartridges can be employed. The C18-SPE technique separates bioactive lipids from more water-soluble compounds, which is crucial for improving the detection of low-level analytes in complex matrices like plasma. nih.govresearchgate.net

Protein Precipitation (PPT): For matrices with high protein content like plasma or cell lysates, PPT is a common initial step. nih.gov This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, which denatures proteins, causing them to precipitate. mdpi.com The supernatant containing the analyte of interest can then be further processed.

The following table summarizes common sample preparation techniques for different biological matrices.

Interactive Data Table: Sample Preparation Techniques for this compound

| Biological Matrix | Primary Extraction/Cleanup Technique | Key Considerations |

|---|---|---|

| Plasma/Serum | Protein Precipitation followed by SPE or LLE (MTBE method) | Use of anticoagulants like EDTA is recommended. Samples should be thawed on ice to prevent degradation. mdpi.com Isotope-labeled internal standards should be added early to account for extraction losses. |

| Tissue (e.g., Brain, Liver) | Homogenization followed by LLE (Folch or Bligh & Dyer) and/or SPE | Tissues should be flash-frozen in liquid nitrogen immediately after collection to halt enzymatic activity. mdpi.com Homogenization must be thorough to ensure complete lipid extraction. |

| Cell Culture Media | Direct LLE or SPE | Media can often be directly extracted after centrifugation to remove cells and debris. This matrix is generally less complex than plasma or tissue. nih.gov |

| Cell Pellets | Sonication/Homogenization in solvent followed by LLE (MTBE or Folch) | A minimum of 10^6 cells is often recommended for sufficient signal. researchgate.net Cell pellets should be washed to remove residual media before extraction. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

LC-MS/MS is the gold standard for the quantification of lipid mediators like this compound due to its exceptional sensitivity, selectivity, and versatility. nih.gov The technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. For hydroxylated fatty acids, electrospray ionization (ESI) in the negative ion mode is typically employed, as the carboxyl group is readily deprotonated. nih.govsemanticscholar.org

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a targeted MS/MS technique that provides the highest sensitivity and selectivity for quantifying known compounds. researchgate.netnih.gov The development of an MRM assay for this compound involves several key steps:

Precursor Ion Selection: A quadrupole mass spectrometer (Q1) is set to isolate the deprotonated molecule of this compound, [M-H]⁻, which has a specific mass-to-charge ratio (m/z) of 343.5, derived from its molecular formula C₂₂H₃₂O₃.

Fragmentation: The isolated precursor ion is fragmented in a collision cell (Q2) using an inert gas (e.g., argon).

Product Ion Selection: A second quadrupole mass spectrometer (Q3) is set to monitor for specific, characteristic fragment ions (product ions) generated from the fragmentation of the precursor. nih.gov The intensity of these specific precursor-to-product ion transitions is measured over time as the compound elutes from the LC column.

This highly specific filtering process minimizes chemical noise and allows for detection at very low concentrations (picogram to femtogram levels). nih.govharvard.edu For robust quantification, at least two MRM transitions (one "quantifier" for measurement and one "qualifier" for confirmation) are typically monitored for each analyte. Advanced methods like scheduled MRM can further enhance throughput by monitoring for specific transitions only within the expected retention time window of the analyte. figshare.com

While MRM provides high sensitivity, achieving accurate absolute quantification requires accounting for variations in sample preparation, matrix effects, and instrument response. Isotope-dilution mass spectrometry is the most rigorous method for this purpose. springernature.com

The principle involves "spiking" the sample with a known amount of a stable isotope-labeled internal standard (e.g., this compound-d₄) at the earliest stage of sample preparation. researchgate.net This internal standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). Because the standard and the analyte behave virtually identically during extraction, chromatography, and ionization, any sample loss or ionization suppression will affect both equally. researchgate.netspringernature.com

Quantification is based on the ratio of the MS/MS signal from the endogenous analyte to that of the co-eluting, isotope-labeled internal standard. This ratio is compared to a calibration curve generated from known concentrations of the analyte and a fixed concentration of the internal standard, allowing for precise and accurate determination of the absolute concentration of this compound in the original sample. vt.edu

This compound is one of many potential isomers of hydroxydocosahexaenoic acid (HDoHE), which can differ by the position of the hydroxyl group (positional isomers), the geometry of the double bonds (geometric isomers, e.g., cis/trans), or the stereochemistry of the hydroxyl group (enantiomers, R/S). nih.gov Standard reversed-phase chromatography may not be sufficient to separate all these closely related structures. Orthogonal chromatographic techniques, which separate compounds based on different physicochemical properties, are employed to achieve this resolution.

Two-Dimensional LC (LC-LC): This approach combines two different LC separation modes. A common powerful combination for lipidomics is Hydrophilic Interaction Chromatography (HILIC) followed by Reversed-Phase LC (RPLC). chromatographyonline.comupce.cz HILIC separates lipids based on the polarity of their head groups, while RPLC separates them based on the hydrophobicity of their acyl chains (length and degree of unsaturation). nih.govresearchgate.net This allows for comprehensive profiling and separation of isomeric lipid classes.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase and is highly effective for separating lipid isomers, including cis/trans and positional isomers, often with higher speed and efficiency than HPLC. mdpi.commdpi.comnih.gov

Chiral Chromatography: To resolve the R and S enantiomers of this compound, specialized chiral stationary phases (CSPs) are required. Columns such as Chiralpak AD are capable of separating enantiomers of hydroxy fatty acids, allowing for the specific quantification of each stereoisomer. nih.govnih.gov

LC-Ion Mobility Spectrometry (LC-IMS): The integration of ion mobility spectrometry provides an additional dimension of separation based on the ion's size, shape, and charge (its collision cross-section) in the gas phase. nih.gov This technique is extremely powerful for separating lipid isomers that may co-elute even after chromatographic separation. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Before the widespread adoption of LC-MS/MS, GC-MS was a primary tool for fatty acid analysis. aptamergroup.com Due to the low volatility and polar nature of this compound, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. nih.gov

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to a more volatile ester, typically a methyl ester (FAME), by reacting with reagents like BF₃-methanol or diazomethane. upce.cz

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step further increases volatility and provides characteristic mass spectral fragmentation patterns.

Pentafluorobenzyl (PFB) Esterification: For enhanced sensitivity using negative chemical ionization (NCI-MS), the carboxyl group can be converted to a PFB ester. This derivatization makes the molecule highly electrophilic, leading to excellent detection limits. nih.gov

After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The mass spectrometer then detects and fragments the eluting compounds, allowing for identification and quantification. While highly effective, the multi-step derivatization process can be more time-consuming than direct LC-MS/MS analysis. nih.gov

Interactive Data Table: Comparison of Derivatization Agents for GC-MS of this compound

| Derivatization Agent | Target Functional Group | Resulting Derivative | Ionization Mode | Key Advantage |

|---|---|---|---|---|

| BF₃-Methanol | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | Electron Ionization (EI) | Standard, well-established method for fatty acid profiling. |

| BSTFA | Hydroxyl | Trimethylsilyl (TMS) Ether | Electron Ionization (EI) | Increases volatility and creates characteristic fragments. |

| PFB-Br | Carboxylic Acid | Pentafluorobenzyl (PFB) Ester | Negative Chemical Ionization (NCI) | Provides exceptional sensitivity for trace-level quantification. |

Immunoassay Development for High-Throughput Screening of this compound

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective platform for screening large numbers of samples, which is often impractical with MS-based methods. While no commercial immunoassay for this compound is widely available, kits for its positional isomer, 8-HDoHE, and its parent compound, DHA, do exist, demonstrating the feasibility of this approach. mybiosource.com

The development of an immunoassay for a small molecule like this compound presents unique challenges. Small molecules, known as haptens, are not immunogenic on their own and cannot elicit an antibody response. aptamergroup.com To generate specific antibodies, the following steps are necessary:

Hapten-Carrier Conjugation: this compound must be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). creative-biolabs.com This conjugate is then used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies.

Assay Format: A competitive ELISA format is typically used for small molecule detection. In this setup, a known amount of enzyme-labeled or plate-coated this compound competes with the this compound in the biological sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Validation and Specificity: A critical challenge is ensuring the antibody's specificity. Antibodies might cross-react with the parent DHA molecule, other HDoHE isomers, or even the linker used for conjugation. nih.gov Rigorous validation is required to characterize the assay's cross-reactivity, sensitivity (limit of detection), and precision. nih.gov

Despite these challenges, a validated immunoassay would be an invaluable tool for rapid screening, complementing the quantitative accuracy and specificity of mass spectrometry-based methods.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| (±)16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid | This compound |

| Docosahexaenoic acid | DHA |

| Hydroxydocosahexaenoic acid | HDoHE |

| 8-hydroxydocosahexaenoic acid | 8-HDoHE |

| Methyl-tert-butyl ether | MTBE |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Pentafluorobenzyl Bromide | PFB-Br |

| Bovine Serum Albumin | BSA |

Challenges in Quantitative Analysis (e.g., Isomerization, Stability, Matrix Effects)

The accurate measurement of this compound is complicated by several intrinsic and extrinsic factors that can affect the precision, accuracy, and reliability of the results. These challenges primarily revolve around its isomeric complexity, chemical stability, and the influence of the biological matrix.

Isomerization: this compound is one of many isomers of monohydroxydocosahexaenoic acids. The presence of numerous isomers with identical mass and similar physicochemical properties poses a significant analytical challenge, hindering their chromatographic resolution and specific MS/MS identification. nih.gov Distinguishing this compound from other positional isomers, such as 17-HDHA or 14-HDHA, requires high-efficiency chromatographic separation, typically using reverse-phase columns, to ensure that the correct compound is being quantified.

Stability: The polyunsaturated nature of this compound, with its six double bonds, makes it susceptible to oxidation and degradation. nih.gov This chemical instability can lead to underestimation of its concentration in biological samples. Factors such as sample collection, handling, storage temperature, and exposure to light and oxygen must be strictly controlled to maintain the integrity of the analyte. The use of antioxidants during sample processing and storage at ultra-low temperatures (-80°C) are common strategies to mitigate degradation.

Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are extraordinarily complex. nih.goveijppr.com During LC-MS/MS analysis, co-eluting endogenous components from the matrix, like phospholipids or salts, can interfere with the ionization of this compound in the mass spectrometer's ion source. nih.goveijppr.com This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govmdpi.com The extent of the matrix effect is variable and unpredictable, depending on the analyte, the specific matrix, and the sample preparation method used. mdpi.com For instance, a non-targeted screening method for various lipid mediators reported matrix effects ranging from 10% to 580%. nih.gov Effective sample clean-up, often involving solid-phase extraction (SPE), is crucial to remove interfering substances before analysis. nih.govresearchgate.net

| Challenge | Description | Mitigation Strategies |

| Isomerization | Co-elution of other HDHA isomers (e.g., 17-HDHA, 14-HDHA) with identical mass, leading to inaccurate identification and quantification. | High-resolution chromatography (e.g., UHPLC with sub-2 µm particle columns); Optimization of gradient elution; Use of isomer-specific reference standards. |

| Stability | Degradation of the polyunsaturated fatty acid structure due to oxidation during sample collection, storage, and processing. nih.gov | Addition of antioxidants (e.g., BHT) during sample preparation; Storage of samples at -80°C; Minimizing freeze-thaw cycles; Protection from light and oxygen. |

| Matrix Effects | Ion suppression or enhancement caused by co-eluting endogenous compounds (e.g., phospholipids, salts) from the biological matrix. nih.goveijppr.commdpi.com | Thorough sample preparation (e.g., Solid-Phase Extraction); Use of a stable isotope-labeled internal standard; Chromatographic separation optimization to avoid co-elution; Post-column infusion studies to assess regions of ion suppression/enhancement. nih.govmdpi.com |

Integration with Lipidomics and Metabolomics Platforms for Comprehensive Profiling

The analysis of this compound in isolation provides limited biological insight. A more powerful approach is its integration into broader lipidomics and metabolomics platforms, which allows for the simultaneous profiling of a wide array of bioactive molecules. This comprehensive view is essential for understanding the complex interplay of metabolic pathways in health and disease. idexlab.com

Integration with Lipidomics: Lipidomics aims to quantify and identify the complete set of lipids (the lipidome) in a biological system. mdpi.comnih.gov this compound is a docosanoid, a subclass of oxylipins, which are key signaling molecules. lipotype.com Targeted lipidomics methods using LC-MS/MS are frequently employed to measure a predefined panel of lipid mediators, including this compound and other docosanoids, eicosanoids, and fatty acids. researchgate.netnih.gov These platforms utilize scheduled multiple reaction monitoring (sMRM) to detect and quantify dozens to hundreds of analytes in a single analytical run, offering high throughput and sensitivity. researchgate.net This approach enables researchers to study entire enzymatic pathways, for example, by simultaneously measuring the parent fatty acid (DHA), intermediate products, and downstream metabolites like resolvins and protectins. lipotype.com

Integration with Metabolomics: Metabolomics takes an even broader view, analyzing the full spectrum of small molecules (metabolites) in a sample. bmj.com By including this compound analysis within a metabolomics workflow, its regulation can be contextualized within the broader metabolic network. mdpi.com For example, changes in this compound levels can be correlated with shifts in central carbon metabolism, amino acid pathways, or nucleotide pools. mdpi.com This integrated "multi-omics" approach is powerful for identifying novel biomarkers and understanding the systemic effects of physiological or pathological stimuli. Non-targeted and targeted metabolomic strategies allow for both discovery-based research and the precise quantification of specific pathways involving this compound. nih.govmdpi.com

| Platform | Analytical Technique | Analytes Profiled with this compound | Research Application |

| Targeted Lipidomics | UHPLC-MS/MS with scheduled Multiple Reaction Monitoring (sMRM) | Parent PUFAs (DHA, EPA, AA), other docosanoids (e.g., resolvins, protectins, maresins), eicosanoids (e.g., prostaglandins, leukotrienes), N-acylethanolamines. researchgate.net | Mechanistic studies of inflammation resolution, neurological function, and cardiovascular health. idexlab.comlipotype.com |

| Non-Targeted Lipidomics | High-Resolution Mass Spectrometry (e.g., QTOF, Orbitrap) coupled with LC | Broad screening of all detectable lipid species across major categories (fatty acyls, glycerolipids, phospholipids, etc.). mdpi.comnih.gov | Discovery of novel lipid biomarkers and pathways affected by disease or intervention. |

| Metabolomics | LC-MS/MS, GC-MS, NMR Spectroscopy | Amino acids, organic acids, sugars, nucleotides, and other small molecule metabolites in addition to lipids. bmj.commdpi.com | Comprehensive systems biology analysis to understand the global metabolic impact of changes in this compound signaling. |

By leveraging these advanced analytical platforms, researchers can overcome the inherent challenges of measuring this compound and place its function within the broader context of lipid and systems biology, paving the way for new insights into its role in human health.

Synthetic Chemistry and Design of ± 16 Hdha Analogs for Research Applications

Total Synthesis Strategies for Enantiomerically Pure (±)16-HDHA and its Stereoisomers

Total synthesis approaches for polyunsaturated fatty acid metabolites, including hydroxydocosahexaenoic acids, often involve convergent strategies that assemble the complex molecule from smaller, more readily available building blocks. Key steps in these syntheses typically include the formation of carbon-carbon bonds and the stereocontrolled introduction of double bonds and hydroxyl groups.

While specific total synthesis strategies for enantiomerically pure 16-HDHA are not explicitly detailed in the search results, related studies on the synthesis of other HDHA isomers and epoxy-DHA metabolites highlight common methodologies. For instance, the total synthesis of 7-hydroxydocosahexaenoic acid (7-HDHA) in both racemic and enantiomerically pure forms has been reported using a convergent approach involving Sonogashira coupling and Boland reduction to join C1-C9 and C10-C22 fragments. researchgate.netnih.govresearchgate.net Similarly, the asymmetric total synthesis of epoxydocosapentaenoic acids (EDPs), which are also DHA metabolites, has been achieved through direct asymmetric epoxidation and Wittig condensation. nih.gov These examples suggest that convergent synthesis utilizing metal-catalyzed coupling reactions and stereoselective transformations are likely strategies for accessing enantiomerically pure 16-HDHA.

The challenge in synthesizing these complex lipids lies in controlling the stereochemistry of multiple double bonds and chiral centers, as well as managing the lability of polyunsaturated structures. Techniques like Wittig reactions, often optimized for cis or trans selectivity, and asymmetric catalysis are crucial for achieving enantiomeric purity. researchgate.netnih.govmdpi.com

Chemoenzymatic Synthesis Approaches Utilizing Specific Oxidases

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations, offering a promising route to access specific stereoisomers of oxygenated lipids like this compound. Oxidases, particularly lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes, are known to catalyze the stereo- and regioselective oxygenation of polyunsaturated fatty acids like DHA. nih.govacs.orgnih.govnih.gov

Studies have shown that different lipoxygenases can produce various HDHA isomers. For example, human platelets incubated with DHA produce 14-HDHE and 11-HDHE as major isomers, suggesting lipoxygenase involvement. nih.gov Cyanobacterial lipoxygenase (Osc-LOX) has been shown to convert DHA into 17S-hydroxy-DHA, 7S,17S-dihydroxy-DHA (RvD5), and other lipid mediators. nih.gov

Cytochrome P450 enzymes are also implicated in the metabolism of DHA to epoxides and hydroxides. nih.govnih.gov Chemoenzymatic approaches can utilize these enzymes to introduce a hydroxyl group at a specific position, followed by chemical steps to complete the synthesis of the target molecule or its analogs. For instance, epoxidation of DHA using P450 enzymes has been used to synthesize epoxydocosapentaenoic acids, and subsequent chemical inversion can provide access to different enantiomers. nih.gov

While direct chemoenzymatic synthesis of 16-HDHA using a specific oxidase is not extensively detailed in the provided results, the successful application of these methods for other oxygenated DHA metabolites indicates their potential for the controlled synthesis of specific 16-HDHA stereoisomers. The choice of enzyme and reaction conditions is critical for achieving the desired regioselectivity and stereoselectivity.

Development of Metabolically Stable this compound Analogs for Prolonged Biological Activity

A significant challenge in studying the biological effects of polyunsaturated fatty acid metabolites is their inherent metabolic instability due to the presence of multiple double bonds and susceptibility to enzymatic degradation (e.g., by soluble epoxide hydrolase, beta-oxidation). nih.govmdpi.com Developing metabolically stable analogs is crucial for prolonged biological activity and for in vivo studies.

Strategies for enhancing metabolic stability often involve structural modifications that reduce the molecule's susceptibility to enzymatic cleavage or oxidation while retaining its biological activity. These modifications can include:

Reducing the number of double bonds or altering their configuration. mdpi.com

Introducing functional groups that block enzymatic access or are resistant to metabolic transformation.

Replacing labile functional groups (e.g., epoxide rings) with more stable surrogates (e.g., urea (B33335) groups). mdpi.com

Research on epoxydocosapentaenoic acids (EDPs), DHA metabolites, has led to the development of synthetic analogs with improved chemical and metabolic stability. mdpi.com For example, analogs with a partially saturated carbon backbone to prevent autooxidation and a disubstituted urea group replacing the epoxide to resist hydrolysis by soluble epoxide hydrolase have been synthesized and evaluated for their biological activity. mdpi.com

Applying similar strategies to this compound could involve modifying the double bond geometry or saturation pattern, or introducing substituents near the hydroxyl group or other labile sites to hinder enzymatic metabolism. The goal is to create analogs that exhibit prolonged half-life in vivo while retaining the desired biological effects of the parent compound, facilitating studies on its therapeutic potential.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of analogs with systematic structural modifications, researchers can identify key functional groups and structural features responsible for binding to specific targets and eliciting biological responses. acs.orguu.nlnih.govgrafiati.com

For this compound, SAR studies would involve synthesizing derivatives with modifications at various positions, such as:

Alterations to the position or stereochemistry of the hydroxyl group.

Changes in the number, position, or geometry of the double bonds.

Modifications to the carboxylic acid group.

Introduction of substituents along the carbon chain.

By evaluating the biological activity of each analog in relevant assays (e.g., binding assays, cellular signaling assays), researchers can establish relationships between specific structural features and observed effects. This information is critical for designing more potent, selective, and metabolically stable analogs for research and potential therapeutic applications.

While specific SAR studies focused solely on this compound are not detailed in the provided search results, SAR principles are widely applied to other lipid mediators and DHA derivatives to understand their interactions with biological targets. acs.orgnih.govresearchgate.net For instance, SAR studies on dihydroartemisinin (B1670584) (DHA), a different compound but illustrating the principle, have explored modifications at the C-10 position to improve its activity as a Toll-like receptor 4 antagonist. nih.gov Similarly, SAR studies on dehydroabietic acid (DHA) derivatives have aimed at identifying compounds with improved antiproliferative properties. researchgate.net Applying comprehensive SAR studies to this compound and its derivatives is essential for unlocking its full research potential and guiding the rational design of improved probes and potential therapeutic agents.

Regulatory Mechanisms Influencing Endogenous ± 16 Hdha Levels

Dietary Factors and Precursor (DHA) Availability Impacting (±)16-HDHA Production

The endogenous production of this compound is fundamentally dependent on the availability of its precursor, docosahexaenoic acid (DHA). soton.ac.uk DHA is an omega-3 polyunsaturated fatty acid (PUFA) that must be obtained either directly from the diet or synthesized in the body from its own precursor, α-linolenic acid (ALA). ovid.commdpi.com The efficiency of this conversion process in humans is limited, making dietary intake of DHA a critical factor in determining its tissue concentration. mdpi.com

Dietary sources rich in DHA primarily include seafood such as mackerel, salmon, herring, and sardines. healthline.com Increased consumption of omega-3 fatty acids through diet or supplementation leads to a corresponding increase in the levels of EPA and DHA in blood lipids, leukocytes, and tissues. soton.ac.uk This elevated availability of the DHA substrate directly enhances the capacity for its conversion into various bioactive lipid mediators, including HDHA isomers.

Clinical studies have demonstrated a strong positive correlation between omega-3 intake and the circulating levels of downstream metabolites. In a study involving patients with peripheral arterial disease, supplementation with high-dose fish oil significantly increased the omega-3 index, a biomarker for red blood cell EPA and DHA content. nih.gov This increase was directly associated with a rise in plasma levels of several lipid mediators. Notably, a doubling of the omega-3 index was correlated with a 3.6-fold increase in 4-hydroxy-docosahexaenoic acid (4-HDHA), a related isomer of this compound, underscoring the direct impact of precursor availability on the production of these compounds. nih.gov The synthesis of these specialized pro-resolving mediators (SPMs) is not just dependent on the presence of DHA, but is a localized enzymatic conversion that occurs at sites of inflammation. mdpi.com

Table 1: Correlation Between Omega-3 Index and Lipid Mediator Production

| Lipid Mediator | Fold Increase per Doubling of Omega-3 Index | p-value |

|---|---|---|

| 18-HEPE | 2.3 | <0.0001 |

| 15-HEPE | 1.7 | 0.03 |

| 5-HEPE | 1.9 | 0.04 |

| 4-HDHA | 3.6 | <0.001 |

Data sourced from a study on patients with peripheral arterial disease receiving fish oil supplements. nih.gov

Hormonal and Cytokine Regulation of Enzymes in this compound Biosynthesis and Metabolism

The enzymatic pathways that convert DHA into this compound and other specialized pro-resolving mediators (SPMs) are subject to regulation by cellular signaling molecules, particularly cytokines. While direct hormonal regulation of this compound is not extensively documented, the influence of pro-inflammatory and anti-inflammatory cytokines on key enzymes like lipoxygenases (LOX) is well-established.

Pro-inflammatory cytokines can upregulate the expression and activity of enzymes involved in lipid mediator biosynthesis. For instance, in conditions such as obesity, macrophages accumulate in tissues and produce cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ). nih.gov These cytokines can promote the expression of 12-lipoxygenase (12-LOX), an enzyme capable of metabolizing PUFAs. nih.gov The activation of the 5-lipoxygenase (5-LOX) pathway, another crucial route for SPM synthesis, is also promoted by pro-inflammatory stimuli that engage Toll-like receptors and is linked to cytokines like IL-1β. mdpi.com

Conversely, DHA and its derivatives can exert a feedback regulatory effect on cytokine production. Studies have shown that DHA and its related omega-3 fatty acid, eicosapentaenoic acid (EPA), can inhibit the production of inflammatory cytokines. researchgate.net SPMs derived from DHA, such as 17-HDHA, function to inhibit the synthesis of cytokines including IL-10, TNF-α, and IL-12, thereby promoting the resolution of inflammation. mdpi.com This creates a regulatory loop where the inflammatory environment can stimulate the production of pro-resolving mediators from available DHA, which in turn act to dampen the inflammatory response by suppressing further cytokine production.

Genetic Polymorphisms in Lipid-Metabolizing Enzymes Affecting this compound Homeostasis

An individual's genetic makeup plays a significant role in determining the efficiency of PUFA metabolism and, consequently, the endogenous levels of compounds like this compound. nih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding lipid-metabolizing enzymes can alter their activity and affect the entire metabolic cascade from precursor fatty acids to bioactive mediators. illinois.edunih.gov

Key enzymes in this process include the fatty acid desaturases (FADS) and lipoxygenases (ALOX).

FADS Genes: The FADS1 and FADS2 genes encode for the delta-5 and delta-6 desaturases, respectively. These enzymes are critical for the endogenous synthesis of long-chain PUFAs, including DHA, from their shorter-chain precursors. nih.govnih.gov Polymorphisms in the FADS gene cluster can influence circulating and membrane levels of these fatty acids, thereby affecting the substrate pool available for this compound production. nih.gov